molecular formula C15H17NO2 B5242059 ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate CAS No. 18326-86-8

ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

Cat. No.: B5242059
CAS No.: 18326-86-8
M. Wt: 243.30 g/mol
InChI Key: BNWVLQSBISKRER-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are prevalent in many natural products and pharmaceuticals

Properties

IUPAC Name

ethyl 2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)13-10(2)16-9-5-7-11-6-4-8-12(13)14(11)16/h4,6,8H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWVLQSBISKRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCCC3=C2C1=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939706
Record name Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18326-86-8
Record name NSC134588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound

Scientific Research Applications

Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has found applications in various scientific fields:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential therapeutic applications include the treatment of microbial infections and cancer.

  • Industry: The compound is used in the development of new drugs and as a building block for other chemical entities.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular processes, leading to the modulation of biological activities. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.

  • Pyrroloquinoline derivatives: These compounds have variations in the pyrroloquinoline ring system, leading to different chemical and biological properties.

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